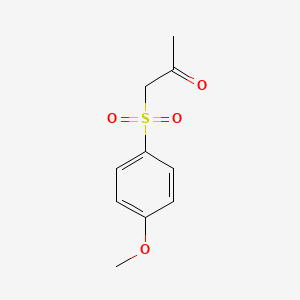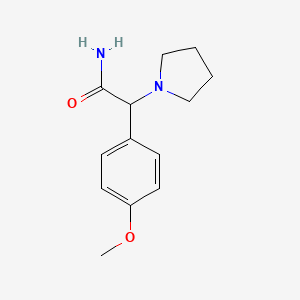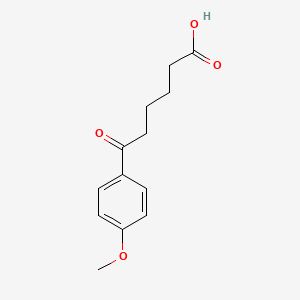![molecular formula C12H18N4O B3022494 (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1082328-25-3](/img/structure/B3022494.png)
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
説明
“(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It is related to other compounds such as “3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” and "Methyl-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo pyridin-3-ylmethyl)-carbamic acid tert-butyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride” has been described . Additionally, a review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N4O . The structure of related compounds such as “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume of “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” have been described .科学的研究の応用
Synthesis and Structural Analysis
Compounds with similar structural frameworks, such as pyrazolo[4,3-c]pyridin derivatives, have been synthesized and characterized for their structural properties. These compounds often serve as intermediates in the synthesis of more complex molecules with potential biological activities. For example, the synthesis and structural elucidation of pyrazole and pyridine-containing compounds have been extensively studied, highlighting their relevance in medicinal chemistry and material science. Studies have demonstrated the synthesis of these compounds through various chemical reactions, confirming their structures through spectroscopic methods such as IR, NMR, and mass spectrometry (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).
Antimicrobial Activity
Several derivatives of pyrazolines and pyrazoles, including those containing the pyridinyl moiety, have been synthesized and evaluated for their antimicrobial properties. These studies often aim to identify new therapeutic agents against various bacterial and fungal pathogens. For instance, compounds synthesized by condensing chalcones and isoniazid have shown promising antimicrobial activity, with some derivatives exhibiting higher efficacy than standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Activity
Research has also focused on evaluating the anticancer potential of pyrazole derivatives. Novel compounds have been synthesized and tested against various cancer cell lines, with some showing higher anticancer activity compared to reference drugs. These studies are crucial for the development of new anticancer agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Drug Design
The application of molecular docking studies to similar compounds has provided insights into their potential as drug candidates. By understanding the interactions between these compounds and biological targets, researchers can design molecules with enhanced biological activity and selectivity. This approach has been applied to investigate the antimicrobial and anticancer properties of synthesized compounds, aiding in the identification of promising therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Safety and Hazards
特性
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-10-4-5-13-8-9(10)11(14-15)12(17)16-6-2-3-7-16/h13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXNYKRVOGXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





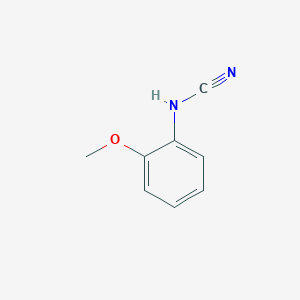
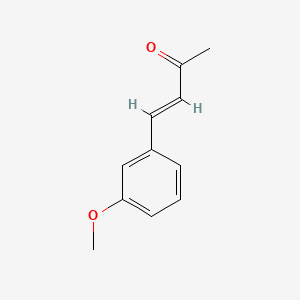
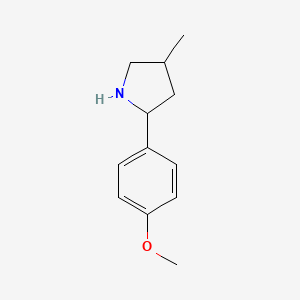
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)

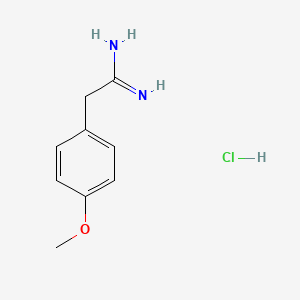


![[1-(4-Methoxyphenyl)cyclohexyl]methanamine](/img/structure/B3022431.png)
